molecular formula C10H13N3O2S B6771332 N-(1-acetylazetidin-3-yl)-2-(1,3-thiazol-5-yl)acetamide

N-(1-acetylazetidin-3-yl)-2-(1,3-thiazol-5-yl)acetamide

Cat. No.: B6771332
M. Wt: 239.30 g/mol
InChI Key: BXGKPEUGBXOQJG-UHFFFAOYSA-N
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Description

“N-(1-acetylazetidin-3-yl)-2-(1,3-thiazol-5-yl)acetamide” is a synthetic organic compound that features both azetidine and thiazole rings. These structural motifs are often found in biologically active molecules, making this compound of interest in medicinal chemistry and pharmaceutical research.

Properties

IUPAC Name

N-(1-acetylazetidin-3-yl)-2-(1,3-thiazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2S/c1-7(14)13-4-8(5-13)12-10(15)2-9-3-11-6-16-9/h3,6,8H,2,4-5H2,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXGKPEUGBXOQJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)NC(=O)CC2=CN=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1-acetylazetidin-3-yl)-2-(1,3-thiazol-5-yl)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Azetidine Ring: Starting from a suitable precursor, the azetidine ring can be formed through cyclization reactions.

    Thiazole Ring Synthesis: The thiazole ring can be synthesized via Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling of Azetidine and Thiazole Rings: The final step involves coupling the azetidine and thiazole rings through an acetamide linkage, often using reagents like acetic anhydride and a base.

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. This might involve continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety, potentially converting it to an alcohol.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be functionalized with various substituents.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or alkyl halides in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various N-substituted azetidine derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use in catalytic processes due to the presence of heterocyclic rings.

Biology

    Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its structural features.

    Receptor Binding: Potential to bind to biological receptors, influencing various biochemical pathways.

Medicine

    Drug Development: Investigated for its potential as a lead compound in drug discovery, particularly for its antimicrobial and anti-inflammatory properties.

Industry

    Material Science: Used in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of “N-(1-acetylazetidin-3-yl)-2-(1,3-thiazol-5-yl)acetamide” would depend on its specific biological target. Generally, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The azetidine and thiazole rings can facilitate binding to active sites, altering the function of the target molecule.

Comparison with Similar Compounds

Similar Compounds

    N-(1-acetylpyrrolidin-3-yl)-2-(1,3-thiazol-5-yl)acetamide: Similar structure but with a pyrrolidine ring instead of azetidine.

    N-(1-acetylazetidin-3-yl)-2-(1,3-oxazol-5-yl)acetamide: Similar structure but with an oxazole ring instead of thiazole.

Uniqueness

“N-(1-acetylazetidin-3-yl)-2-(1,3-thiazol-5-yl)acetamide” is unique due to the combination of azetidine and thiazole rings, which may confer distinct biological activities and chemical reactivity compared to its analogs.

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